molecular formula C18H14BrClF3NO2 B2670424 (5-Bromo-2-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone CAS No. 1351607-48-1

(5-Bromo-2-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

Cat. No.: B2670424
CAS No.: 1351607-48-1
M. Wt: 448.66
InChI Key: VSRRAQXFBODFFW-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a complex organic compound that features a bromine and chlorine substituted phenyl ring, a trifluoromethyl substituted phenyl ring, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common synthetic route starts with the halogenation of a phenyl ring to introduce bromine and chlorine atoms. This is followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the coupling of the morpholino group to the substituted phenyl rings under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove halogen atoms or reduce other functional groups.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base and a polar aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce dehalogenated derivatives. Substitution reactions would result in the replacement of halogen atoms with the nucleophiles used.

Scientific Research Applications

(5-Bromo-2-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-methylphenyl)methanol
  • (2-Bromo-3-methylphenyl)methanol
  • (4-Bromophenyl)(morpholino)methanone

Uniqueness

(5-Bromo-2-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, as well as the trifluoromethyl group and morpholino moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClF3NO2/c19-13-5-6-15(20)14(9-13)17(25)24-7-8-26-16(10-24)11-1-3-12(4-2-11)18(21,22)23/h1-6,9,16H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRRAQXFBODFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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